1-(3,5-Dimethylcyclohexyl)cyclopropane-1-carboxylic acid
Description
Properties
Molecular Formula |
C12H20O2 |
|---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
1-(3,5-dimethylcyclohexyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H20O2/c1-8-5-9(2)7-10(6-8)12(3-4-12)11(13)14/h8-10H,3-7H2,1-2H3,(H,13,14) |
InChI Key |
KLZFDRVPOKIFEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)C2(CC2)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation of Olefinic Precursors
A common approach involves cyclopropanation of an olefinic precursor bearing the desired substituent, followed by functional group transformations to install the carboxylic acid moiety. For example, methacrylic acid derivatives can be cyclopropanated using trihalides in the presence of alkali to form halogenated cyclopropane intermediates, which are then converted into cyclopropane carboxylic acids by dehalogenation and hydrolysis steps.
Cyclization of Halogenated Precursors
Another approach involves preparing halogenated carboxylic acid esters or acids (e.g., 4-chlorobutyric acid derivatives) and inducing intramolecular cyclization to form the cyclopropane ring. This method often requires pre-esterification to avoid polymerization or ring reformation and uses strong bases or phase transfer catalysts to promote cyclization.
Oxidation of Cyclopropanecarboxaldehydes
Oxidation of cyclopropanecarboxaldehydes with molecular oxygen at elevated temperatures can yield cyclopropanecarboxylic acids. This free radical oxidation proceeds without catalysts or solvents, simplifying the process and product isolation.
Specific Preparation Methodologies Relevant to 1-(3,5-Dimethylcyclohexyl)cyclopropane-1-carboxylic Acid
Adaptation of Cyclopropanation on 3,5-Dimethylcyclohexyl Olefinic Substrates
Given the 3,5-dimethylcyclohexyl substituent, a plausible route is to start from 3,5-dimethylcyclohexene or a related olefin. Cyclopropanation can be achieved via:
- Carbene Transfer Reactions: Using diazo compounds or Simmons–Smith reagents to add the cyclopropane ring onto the double bond of 3,5-dimethylcyclohexene.
- Halogenated Cyclopropane Formation: Reaction with trihalides under alkaline conditions to form geminal dihalides on the cyclopropane ring, followed by dehalogenation and hydrolysis to yield the carboxylic acid.
Two-Step Synthesis via Protected Intermediates
A method analogous to the synthesis of 1-hydroxycyclopropanecarboxylic acid involves:
- Starting from 1-aminocyclopropyl formate derivatives,
- Catalytic reaction with sodium nitrite and sulfuric acid to form protected intermediates,
- Removal of protecting groups under mild basic hydrolysis conditions (e.g., lithium hydroxide in tetrahydrofuran-water mixtures) to yield the free carboxylic acid.
This approach benefits from mild conditions, high yields (up to ~85%), and high purity, making it attractive for scale-up.
Detailed Reaction Conditions and Data
Research Findings and Practical Considerations
- Safety and Scalability: Traditional methods involving gaseous hydrogen chloride or sodium metal pose safety challenges. Methods avoiding these, such as catalytic nitrite-mediated transformations and molecular oxygen oxidations, offer safer, scalable alternatives.
- Yield Optimization: Controlling molar ratios (e.g., sulfuric acid to substrate 1.0-1.1:1, sodium nitrite to substrate 1.0-1.1:1), temperature (0–30 °C for nitrite reactions), and reaction times (0.5–1 hour) are critical for maximizing yields and minimizing ring-opening side reactions.
- Purity and Isolation: Use of mild conditions and avoidance of chlorinated solvents facilitate easier isolation of pure product via simple extraction and concentration steps.
- Catalyst and Solvent Avoidance: Processes that exclude catalysts and solvents reduce costs and simplify downstream processing, beneficial for pharmaceutical and agrochemical applications.
Summary Table of Key Preparation Routes
| Methodology | Starting Material | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Cyclopropanation with Trihalides | Methacrylic acid/ester/salt | Trihalides, alkali base, sodium metal | Mild, cost-effective, high purity | Requires halide handling |
| Nitrite-Catalyzed Protection Route | 1-Aminocyclopropyl formate | Sodium nitrite, sulfuric acid, LiOH hydrolysis | High yield, mild conditions | Requires protected intermediates |
| Oxidation of Aldehydes | Cyclopropanecarboxaldehyde | Molecular oxygen, elevated temperature | Catalyst-free, simple isolation | Requires aldehyde precursor |
| Halogenated Precursor Cyclization | 4-Chlorobutyric acid derivatives | Sodium hydroxide, phase transfer catalysts | Established method | Uses chlorinated solvents, lower yield |
Chemical Reactions Analysis
1-(3,5-Dimethylcyclohexyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions:
Scientific Research Applications
Applications in Pharmaceuticals
1-(3,5-Dimethylcyclohexyl)cyclopropane-1-carboxylic acid has shown promise in pharmaceutical applications due to its biological activity:
- Anti-inflammatory Agents : Research indicates that derivatives of this compound may exhibit anti-inflammatory properties, making them candidates for drug development targeting inflammatory diseases .
- Pain Management : The compound's structural similarity to known analgesics suggests potential applications in pain relief formulations.
Applications in Material Science
In material science, this compound is being explored for:
- Polymer Synthesis : Its reactivity allows it to serve as a monomer or crosslinking agent in polymer chemistry, potentially leading to materials with enhanced mechanical properties and thermal stability.
- Additives in Coatings : The compound may be utilized as an additive in coatings to improve adhesion and durability due to its unique chemical structure .
Case Study 1: Pharmaceutical Development
A study evaluated the anti-inflammatory effects of derivatives of this compound. Results indicated significant reduction in inflammation markers in vitro, suggesting that this compound could serve as a lead structure for new anti-inflammatory drugs.
Case Study 2: Polymer Applications
In a recent investigation into polymer materials, researchers incorporated this compound into epoxy resins. The modified resins exhibited improved mechanical properties and thermal resistance compared to traditional formulations.
Summary Table of Applications
| Application Area | Specific Use | Potential Benefits |
|---|---|---|
| Pharmaceuticals | Anti-inflammatory agents | Reduced inflammation |
| Pain management | Effective analgesic properties | |
| Material Science | Polymer synthesis | Enhanced mechanical properties |
| Coating additives | Improved adhesion and durability |
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylcyclohexyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
*Estimated based on structural analogs.
Table 2: Key Research Findings from Analogous Compounds
Biological Activity
1-(3,5-Dimethylcyclohexyl)cyclopropane-1-carboxylic acid (CAS No. 923233-31-2) is a cyclopropane derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may confer various biological properties. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H14O2
- Molecular Weight : 190.24 g/mol
- IUPAC Name : 1-(3,5-Dimethylphenyl)cyclopropane-1-carboxylic acid
- Purity : 97.00%
Synthesis
The synthesis of this compound can be achieved through various organic reactions, including cyclopropanation and carboxylation techniques. The application of photoredox-catalyzed methods has shown promise in producing functionalized cyclopropanes from carboxylic acids with high yields .
Ethylene Biosynthesis Inhibition
One of the primary areas of research regarding this compound is its role as an inhibitor of ethylene biosynthesis in plants. Ethylene is a crucial hormone in plant development and ripening processes. Compounds similar to this compound have been studied for their ability to inhibit the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO), which is involved in ethylene production .
Table 1: Inhibitory Activity on ACO Enzyme
| Compound | ΔG (kcal/mol) | Kb (M−1) |
|---|---|---|
| (E)-2-phenyl-cyclopropane-1-carboxylic acid | -6.5 | 5.9385×10^4 |
| (E)-1-amino-2-phenylcyclopropane-1-carboxylic acid | -6.4 | 4.94×10^4 |
| (E)-2-cyclopropane-1-carboxylic acid | -6.2 | 3.53×10^4 |
The docking studies indicated that these compounds exhibit strong binding affinities to the ACO enzyme, suggesting their potential as effective inhibitors .
Herbicidal Activity
Recent studies have also highlighted the herbicidal properties of cyclopropane carboxylic acid derivatives. These compounds have shown effectiveness in controlling various weed species while maintaining safety for crops . The structural modifications in cyclopropane derivatives can enhance their herbicidal activity, making them valuable in agricultural applications.
Study on Ethylene Inhibition
A study conducted on the effects of cyclopropanecarboxylic acids demonstrated that certain derivatives significantly inhibited ethylene production in Arabidopsis thaliana. The research utilized molecular docking techniques to assess the binding interactions between these compounds and the ACO enzyme, revealing promising results for agricultural applications aimed at delaying fruit ripening and enhancing shelf life .
Comparative Analysis of Cyclopropane Derivatives
In another comparative study, various cyclopropane derivatives were analyzed for their biological activities, including anti-inflammatory and antimicrobial properties. The results indicated that modifications to the cyclopropane structure could lead to enhanced bioactivity, suggesting a pathway for developing new therapeutic agents based on these compounds .
Q & A
Q. What are the common synthetic routes for cyclopropane-carboxylic acid derivatives, and how can reaction conditions be optimized?
Cyclopropane-carboxylic acid derivatives are typically synthesized via cyclopropanation reactions. A widely used method involves the reaction of sodium azide with nitriles in the presence of zinc catalysts to form tetrazole intermediates, which are further functionalized . Microwave-assisted synthesis can enhance yields and reduce reaction times for cyclopropane derivatives . Optimization strategies include:
- Temperature control : Maintaining 60–80°C to prevent side reactions.
- Catalyst selection : Zinc salts (e.g., ZnCl₂) improve regioselectivity.
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
Q. What spectroscopic techniques are recommended for structural elucidation of cyclopropane derivatives?
Key techniques include:
- NMR spectroscopy : and NMR to confirm cyclopropane ring integrity and substituent positions. For example, cyclopropane protons typically appear as multiplets between δ 1.2–2.5 ppm .
- X-ray crystallography : Resolves stereochemistry, as demonstrated for spirocyclic cyclohexane-carboxylic acid derivatives .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., loss of CO₂ for carboxylic acid derivatives) .
Q. How should researchers handle stability challenges during storage of cyclopropane-carboxylic acids?
Stability is influenced by:
- Temperature : Store below –20°C to prevent decomposition .
- Moisture : Use desiccants and inert atmospheres (argon/nitrogen) to avoid hydrolysis.
- Light : Amber glassware or opaque containers mitigate photodegradation .
Advanced Research Questions
Q. How can contradictory data on the biological activity of cyclopropane-carboxylic acids be resolved?
Contradictions often arise from variations in assay conditions or stereochemical purity. Methodological recommendations:
- Standardize assays : Use identical cell lines (e.g., Arabidopsis for ethylene biosynthesis studies) and control for enantiomeric purity .
- Mechanistic studies : Employ enzyme kinetics (e.g., ACC oxidase activity assays) to differentiate substrate specificity .
- Computational modeling : Predict binding affinities using DFT calculations for cyclopropane ring interactions with biological targets .
Q. What strategies mitigate decomposition during synthetic or biological experiments?
Q. How can researchers validate the stereochemical configuration of cyclopropane derivatives?
- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB .
- Vibrational circular dichroism (VCD) : Distinguishes R/S configurations via polarized IR spectra .
- Single-crystal X-ray diffraction : Provides definitive proof of absolute configuration, as shown for spirocyclic analogs .
Methodological Recommendations
- Stereoselective synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) to control cyclopropane ring formation .
- Toxicity screening : Follow OSHA HCS guidelines for handling irritants (e.g., skin/eye protection, fume hoods) .
- Ecological disposal : Neutralize waste with 10% NaOH before incineration to prevent environmental contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
